molecular formula C17H18N4O3 B2963021 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid CAS No. 1452864-20-8

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid

Cat. No.: B2963021
CAS No.: 1452864-20-8
M. Wt: 326.356
InChI Key: NFSLUNNYNIQGSX-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid is a complex organic compound belonging to the imidazoquinoxaline familyThe imidazoquinoxaline scaffold is known for its biological activity, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the functionalization of the cyclohexyl and amino groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. Additionally, the use of high-throughput screening methods to identify optimal reaction conditions could be employed .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells, leading to their death .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-12-4-2-11(3-5-12)19-15-16-18-7-8-21(16)14-9-10(17(23)24)1-6-13(14)20-15/h1,6-9,11-12,22H,2-5H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSLUNNYNIQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC3=C(C=C(C=C3)C(=O)O)N4C2=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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